molecular formula C15H9ClN2 B13047117 2-(3-chlorophenyl)-1H-indole-3-carbonitrile

2-(3-chlorophenyl)-1H-indole-3-carbonitrile

Cat. No.: B13047117
M. Wt: 252.70 g/mol
InChI Key: NUUWMZBYTGEADN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1H-indole-3-carbonitrile ( 938326-46-6) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C15H9ClN2 and a molecular weight of 252.70 g/mol, this indole derivative serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery . The indole core structure is of significant interest in pharmaceutical research due to its prevalence in biologically active molecules . This compound features a chlorophenyl substitution and a nitrile group, which can be utilized for further chemical transformations to create a diverse array of novel molecular entities for biological screening . As part of a broader class of indole-3-carbonitrile compounds, it represents a valuable scaffold for constructing compound libraries . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H9ClN2

Molecular Weight

252.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-1H-indole-3-carbonitrile

InChI

InChI=1S/C15H9ClN2/c16-11-5-3-4-10(8-11)15-13(9-17)12-6-1-2-7-14(12)18-15/h1-8,18H

InChI Key

NUUWMZBYTGEADN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1H-indole-3-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with indole-3-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of 2-(3-aminophenyl)-1H-indole-3-carbonitrile.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 2-(3-chlorophenyl)-1H-indole-3-carbonitrile lies in its potential as a pharmaceutical intermediate . Its structural characteristics facilitate interactions with proteins and enzymes, which can lead to the modulation of biological pathways. This compound has shown promise in several areas:

  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by inhibiting specific proteins involved in tumor growth and survival. The ability to form covalent bonds with nucleophilic sites on proteins allows it to alter their functional activities, potentially leading to apoptosis in cancer cells.
  • DYRK1A Inhibition : A study demonstrated that indole-3-carbonitriles, including this compound, can act as inhibitors of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). This inhibition is significant as DYRK1A is implicated in various neurodegenerative diseases and cancers .

Synthetic Applications

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of other complex molecules due to its reactivity. Some notable reactions include:

  • Multi-component Reactions : The compound can participate in multi-component reactions that lead to the formation of various heterocyclic compounds, which are essential in developing new pharmaceuticals .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound sets it apart from related compounds. A comparative analysis highlights its distinct properties:

Compound NameStructural FeaturesNotable Activity
2-(4-chlorophenyl)-1H-indole-3-carbonitrileSimilar indole structure; different phenyl substitutionAntimicrobial properties
2-(3-bromophenyl)-1H-indole-3-carbonitrileBromine substitution instead of chlorineEnhanced anti-inflammatory activity
2-(phenyl)-1H-indole-3-carbonitrileNo halogen substitution; simpler structureBroader spectrum of biological activity

The chlorinated phenyl group in this compound influences its reactivity and biological interactions differently compared to other similar compounds, making it a subject of interest for further research.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antitumor Studies : Research has shown that this compound can enhance the efficacy of existing chemotherapy drugs by acting as an adjuvant, thereby improving treatment outcomes for cancers such as leukemia .
  • Mechanistic Studies : Investigations into the mechanistic pathways reveal that the compound's interactions with cellular targets can lead to significant changes in gene expression and cellular signaling pathways, further supporting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-[(3-Chlorophenyl)methyl]-1H-indole-3-carbonitrile (Compound 25)
  • Structure : N1-benzylated indole with a 3-chlorophenylmethyl group and C3-CN.
  • Key Data :
    • 1H NMR : δ 8.50 (C4-indole), δ 5.54 (N-CH2), δ 5.32 (CNCH2) .
    • Mass Spec : m/z 281.1 [M+H]+ .
  • Comparison : The N1-substitution contrasts with the C2-substituted target compound, likely reducing planarity and altering binding interactions. This compound inhibits RNA Polymerase II’s C-terminal domain (CTD), highlighting the role of the nitrile group in bioactivity .
2-(Trifluoromethyl)-1H-indole-3-carbonitrile (Compound 11)
  • Structure : C2-CF3 and C3-CN.
  • Key Data : Synthesized via Cs2CO3-mediated reactions with CuCN .
  • Comparison : The electron-withdrawing CF3 group at C2 enhances electrophilicity compared to the 3-chlorophenyl group. This difference may influence reactivity in cross-coupling reactions or binding affinity in pharmacological contexts .

Halogenated and Aromatic Variants

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile
  • Structure : C7-Br, N1-methyl, and C2-phenyl substituents.
  • Key Data : Characterized by APCI-MS and IR spectroscopy .
  • The phenyl group at C2 (vs. 3-chlorophenyl) lacks chlorine’s inductive effects, which may reduce electron withdrawal .
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile
  • Structure : C2-methyl, N1-(2-chlorophenyl), and C6-fluoro groups.
  • Key Data : Crystal structure reveals a planar indole ring (dihedral angle 0.95°) .

Pharmacologically Active Analogs

CPIC (1-(3-(2-Chlorophenoxy)propyl)-1H-indole-3-carbonitrile)
  • Structure: N1-(3-(2-chlorophenoxy)propyl) chain and C3-CN.
  • Biological Activity : Used in prostate cancer treatment, demonstrating the therapeutic relevance of indole-3-carbonitriles with halogenated aryl groups .
  • Comparison : The flexible propyloxy linker in CPIC contrasts with the rigid C2-aryl substitution in the target compound, suggesting divergent modes of action .

Spectroscopic Trends

  • NMR Shifts :
    • C3-CN groups typically deshield adjacent protons (e.g., δ 8.50 for C4-H in Compound 25) .
    • Aromatic substituents (e.g., 3-chlorophenyl) cause splitting in the δ 7.25–7.66 range .
  • Mass Spec : Molecular ion peaks ([M+H]+) range from 281.1 (Compound 25) to higher values for brominated analogs .

Data Table: Key Comparators

Compound Name Substituents Key Data/Activity Reference
2-(3-Chlorophenyl)-1H-indole-3-carbonitrile C2-(3-ClPh), C3-CN Hypothesized kinase inhibition
1-[(3-Chlorophenyl)methyl]-1H-indole-3-CN N1-(3-ClBenzyl), C3-CN δ 8.50 (1H NMR); RNA Pol II inhibitor
2-(Trifluoromethyl)-1H-indole-3-CN C2-CF3, C3-CN Synthesized via Cs2CO3/CuCN
7-Bromo-1-methyl-2-phenyl-1H-indole-3-CN C7-Br, N1-Me, C2-Ph APCI-MS: [M+H]+ = 355.0
CPIC N1-(3-(2-ClPhO)Pr), C3-CN Prostate cancer therapeutic

Biological Activity

2-(3-chlorophenyl)-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the compound's interactions with various biological targets, its potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core substituted with a chlorophenyl group and a carbonitrile functional group, which contributes to its biological activity. The presence of the carbonitrile moiety is known to enhance the lipophilicity and bioavailability of compounds, making them more effective in biological systems.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins and enzymes involved in various cellular processes. Notably, it has shown promising results in cancer research, particularly against Bcl-2-expressing human cancer cell lines.

Key Findings from Research Studies

  • Anticancer Activity
    • The compound exhibited sub-micromolar IC50 values against Bcl-2-expressing cancer cell lines, indicating potent growth-inhibitory effects. Comparative studies showed that it had similar binding activity to gossypol, a known Bcl-2 inhibitor, suggesting that this compound could serve as a lead compound for developing new anticancer agents .
  • Kinase Inhibition
    • In a study evaluating a series of indole-3-carbonitriles, this compound was tested for its inhibitory effects on various kinases including DYRK1A and GSK-3. The results indicated significant inhibitory activity, with IC50 values suggesting potential use in treating diseases linked to dysregulated kinase activity .
  • Anti-inflammatory Properties
    • The compound has also been investigated for its anti-inflammatory effects. It demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. This suggests that this compound may have therapeutic potential in managing inflammatory diseases .

Data Summary

Biological ActivityIC50 Value (µM)Target/Cell LineReference
Anticancer (Bcl-2)< 0.5Bcl-2-expressing cancer cell lines
Kinase Inhibition (DYRK1A)10-20DYRK1A
COX-1 Inhibition12.47COX-1
COX-2 Inhibition0.04COX-2

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A detailed investigation into its anticancer properties revealed that this compound could induce apoptosis in cancer cells by modulating the Bcl-2 pathway. Flow cytometry analysis indicated that treated cells exhibited increased markers of apoptosis compared to untreated controls .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction of paw edema and levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-chlorophenyl)-1H-indole-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 1H-indole-3-carbonitrile with a 3-chlorophenyl-containing electrophile (e.g., 3-chlorobenzyl chloride or bromide) via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, in analogous syntheses (e.g., 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile), the reaction proceeds in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ at 60–80°C for 6–12 hours . Optimization may include:
  • Catalyst screening : Pd-based catalysts for improved regioselectivity.
  • Solvent effects : DMSO or THF for enhanced solubility of aromatic intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
    Yield improvements (typically 40–60%) can be achieved by controlling moisture levels and inert atmospheres.

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Key peaks include the indole C3-carbonitrile signal (~δ 110–120 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR). For example, in related compounds, the 3-chlorophenyl group shows distinct splitting patterns due to meta-substitution .
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks (expected ~281–283 m/z based on analogs) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity.

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in determining the 3D structure of this compound, particularly with twinned crystals or low-resolution data?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXD for phase problem solving and SHELXL for refinement). Key steps:
  • Data collection : High-resolution (≤1.0 Å) synchrotron data minimizes twinning artifacts. For monoclinic systems (e.g., space group P2₁/c), refine lattice parameters (e.g., a = 10.01 Å, b = 9.24 Å, c = 17.59 Å, β = 102.35°) .
  • Twinning refinement : Apply the TWIN/BASF commands in SHELXL to model twin domains .
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps for missing/disordered atoms.

Q. How can computational tools predict the electronic properties and biological interactions of this compound?

  • Methodological Answer : Employ density functional theory (DFT) and molecular docking:
  • DFT (Gaussian/B3LYP) : Calculate HOMO-LUMO gaps to assess reactivity. The electron-withdrawing cyano group lowers LUMO energy, enhancing electrophilic activity .
  • Molecular docking (MOE/AutoDock) : Dock into target proteins (e.g., RNA polymerase or kinases) using crystal structures from the PDB. For indole derivatives, π-π stacking with phenylalanine residues and halogen bonding with 3-chlorophenyl groups are critical .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

Q. How can contradictions between spectroscopic and crystallographic data for halogenated indoles be resolved?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. crystallographic torsional angles) may arise from:
  • Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystal forms.
  • Solvent effects : Compare NMR data in DMSO-d₆ vs. CDCl₃; hydrogen bonding with DMSO can shift indole NH peaks .
  • Dynamic effects : Variable-temperature NMR to probe conformational flexibility (e.g., rotation of the 3-chlorophenyl group) .

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